6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a fluorinated benzoyl chloride derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing groups like fluorine and trifluoromethyl.
Oxidation and Reduction: It can be oxidized to form sulfoxides or sulfones and reduced to form thiols or thioethers.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydride and alkyl halides are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Halogenated or nitrated derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Scientific Research Applications
6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparison with Similar Compounds
- 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 2-(Difluoromethyl)sulfonylbenzo[d]thiazole
Comparison: 6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. Compared to its analogs, it exhibits distinct reactivity patterns and a broader spectrum of biological activities .
Properties
Molecular Formula |
C8H3F4NS |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
6-fluoro-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3F4NS/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H |
InChI Key |
IATQMBMVLYCWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
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